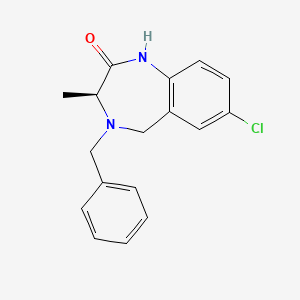
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(phenylmethyl)-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(phenylmethyl)-, (3S)- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of biological activities, particularly their effects on the central nervous system. This specific compound is notable for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(phenylmethyl)-, (3S)- typically involves the Michael addition reaction. This reaction is performed using 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one and fumaric esters under solvent-free conditions with conventional heating. The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and Tetra Butyl Ammonium Bromide (TBAB) as a green media .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(phenylmethyl)-, (3S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(phenylmethyl)-, (3S)- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its therapeutic potential in treating anxiety, epilepsy, and muscle spasms.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, which modulate the chloride ion channel activity .
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one: Known for its anxiolytic properties.
7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one: Exhibits similar sedative effects.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(phenylmethyl)-, (3S)- is unique due to its specific stereochemistry and the presence of a phenylmethyl group, which may enhance its binding affinity and efficacy compared to other benzodiazepines .
Properties
CAS No. |
258849-90-0 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(3S)-4-benzyl-7-chloro-3-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H17ClN2O/c1-12-17(21)19-16-8-7-15(18)9-14(16)11-20(12)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,19,21)/t12-/m0/s1 |
InChI Key |
ZHGVXMLALDQOSN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Cl |
Canonical SMILES |
CC1C(=O)NC2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















